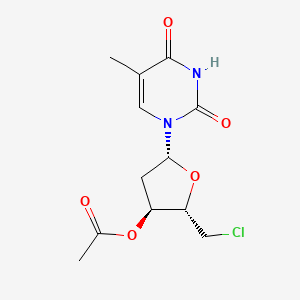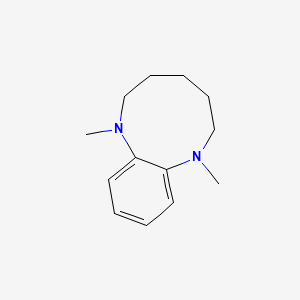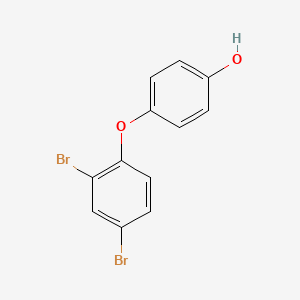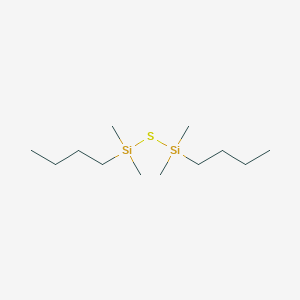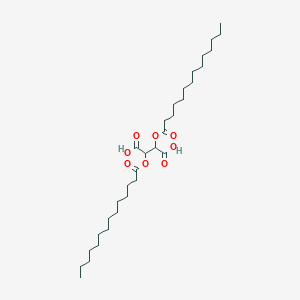
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene is an organic compound with the molecular formula C₁₃H₂₀O₂. It is a branched hydrocarbon with a benzene ring substituted by a 3,3-dimethoxy-2,2-dimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxy-2,2-dimethylpropyl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of benzene with 3,3-dimethoxy-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethoxy-2,2-dimethylpropyl)benzene in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as electrophilic aromatic substitution, to yield different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(3,3-Diethoxy-2,2-dimethylpropyl)benzene: Similar structure but with ethoxy groups instead of methoxy groups.
(3,3-Dimethoxy-2,2-dimethylpropyl)toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
72727-59-4 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(3,3-dimethoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-13(2,12(14-3)15-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI Key |
ONRRGZQJJNDUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


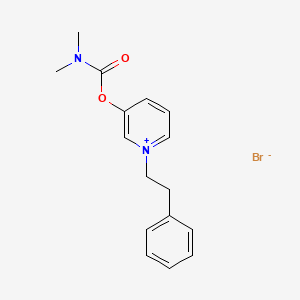
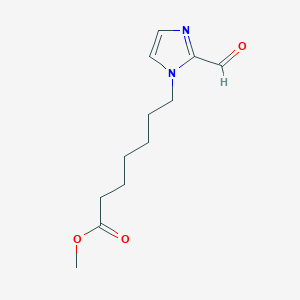
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
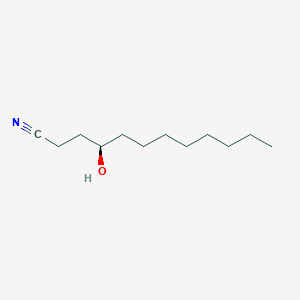
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
